1-(3,7,11-Trimethyl-2,6,10-dodecatrienyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,7,11-Trimethyl-2,6,10-dodecatrienyl)piperazine is an organic compound that belongs to the class of sesquiterpenoids These compounds are characterized by their three isoprene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7,11-Trimethyl-2,6,10-dodecatrienyl)piperazine typically involves the reaction of 3,7,11-Trimethyl-2,6,10-dodecatrienal with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,7,11-Trimethyl-2,6,10-dodecatrienyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(3,7,11-Trimethyl-2,6,10-dodecatrienyl)piperazine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 1-(3,7,11-Trimethyl-2,6,10-dodecatrienyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Farnesol: A related sesquiterpenoid with similar structural features.
Farnesal: Another sesquiterpenoid with comparable properties.
Farnesyl acetate: A derivative of farnesol with an acetate group.
Uniqueness
1-(3,7,11-Trimethyl-2,6,10-dodecatrienyl)piperazine is unique due to its specific structure, which includes a piperazine ring attached to the sesquiterpenoid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
50419-24-4 |
---|---|
Molecular Formula |
C19H34N2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |
InChI |
InChI=1S/C19H34N2/c1-17(2)7-5-8-18(3)9-6-10-19(4)11-14-21-15-12-20-13-16-21/h7,9,11,20H,5-6,8,10,12-16H2,1-4H3/b18-9+,19-11+ |
InChI Key |
LUESRGDNECYQIC-ZYCAGONGSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1CCNCC1)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN1CCNCC1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.